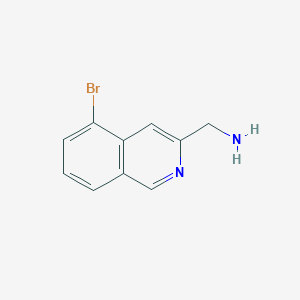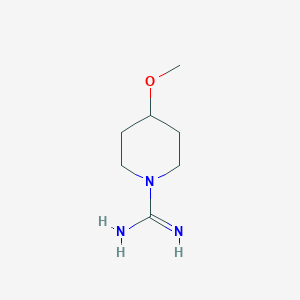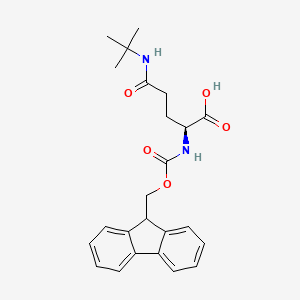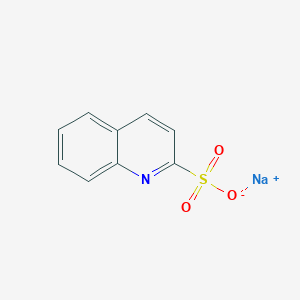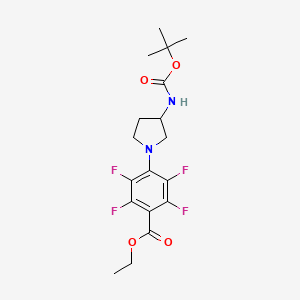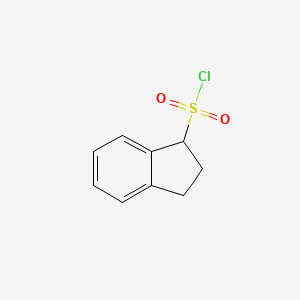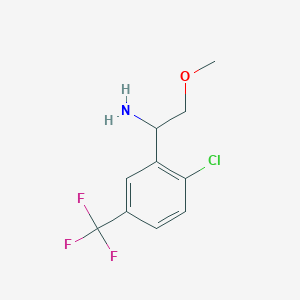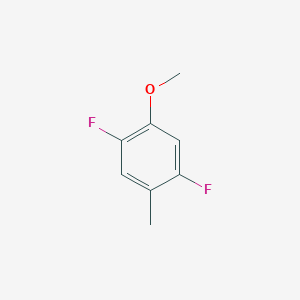
1,4-Difluoro-2-methoxy-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Difluoro-2-methoxy-5-methylbenzene is an aromatic compound with the molecular formula C8H8F2O It is a derivative of benzene, featuring two fluorine atoms, a methoxy group, and a methyl group attached to the benzene ring
Métodos De Preparación
The synthesis of 1,4-Difluoro-2-methoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The general steps are as follows:
Friedel-Crafts Acylation: An acyl group is introduced to the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam (Zn(Hg)) and hydrochloric acid (HCl).
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,4-Difluoro-2-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation. For example, nitration can be carried out using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized or reduced under specific conditions. For instance, oxidation using potassium permanganate (KMnO4) can convert the methyl group to a carboxylic acid.
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4-Difluoro-2-methoxy-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active compounds.
Industry: This compound is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,4-Difluoro-2-methoxy-5-methylbenzene exerts its effects involves interactions with various molecular targets. In electrophilic aromatic substitution reactions, the electron-donating methoxy group activates the benzene ring, making it more susceptible to attack by electrophiles. The fluorine atoms, being electron-withdrawing, can influence the reactivity and orientation of further substitutions on the ring.
Comparación Con Compuestos Similares
1,4-Difluoro-2-methoxy-5-methylbenzene can be compared with other similar compounds, such as:
1,4-Difluoro-2,5-dimethoxybenzene: This compound has an additional methoxy group, which can further activate the benzene ring towards electrophilic substitution.
2,3-Difluoro-5-methoxy-4-methylbenzoic acid: This compound has a carboxylic acid group instead of a methyl group, which significantly alters its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H8F2O |
|---|---|
Peso molecular |
158.14 g/mol |
Nombre IUPAC |
1,4-difluoro-2-methoxy-5-methylbenzene |
InChI |
InChI=1S/C8H8F2O/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 |
Clave InChI |
RIDZLVJSQQUWAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



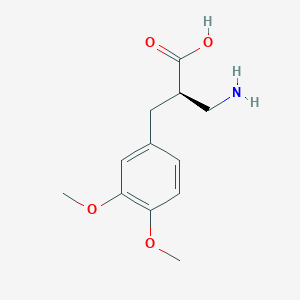

![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)
